

Application Notes: Dithiophosphoric Acid as a Collector in Sulfide Mineral Flotation

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Compound of Interest

Compound Name: Dithiophosphoric acid

Cat. No.: B101149

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Introduction

Dithiophosphoric acids and their salts are a significant class of sulfhydryl (thiol) collectors extensively utilized in the froth flotation of sulfide minerals.[1][2] First introduced in 1925, their application in mineral processing is second only to xanthates.[2] These collectors are particularly valued for their efficacy in the recovery of copper, lead, silver, and zinc from sulfide ores.[1][3] A primary advantage of **dithiophosphoric acids** is their enhanced selectivity, especially in the separation of valuable minerals from iron sulfides like pyrite, often in alkaline conditions.[1][2] While their collecting power may be less potent than that of xanthates, their selectivity combined with inherent frothing properties makes them indispensable as either primary or co-collectors in numerous flotation circuits.[1][4]

The general chemical structure of a dialkyl **dithiophosphoric acid** is $(RO)_2PSSH$, where 'R' represents an alkyl group. The synthesis typically involves the reaction of phosphorus pentasulfide (P_2S_5) with an alcohol (ROH).[5] The resulting **dithiophosphoric acid** is often neutralized with a base to form a more water-soluble salt for easier application in the flotation pulp.[5]

Mechanism of Action

The function of **dithiophosphoric acid** as a collector is predicated on its ability to induce hydrophobicity on the surface of target sulfide minerals. This is achieved through chemisorption, where the dithiophosphate anion selectively binds to metal ions within the mineral's crystal lattice.[1] This interaction leads to the formation of a hydrophobic metal-

dithiophosphate complex on the mineral surface. The process is understood to be electrochemical in nature, involving an anodic oxidation of the collector on the mineral surface, coupled with a cathodic reduction of oxygen.[5] As semiconductors, sulfide minerals facilitate the electron transfer required for these reactions.[5] This surface alteration from hydrophilic to hydrophobic allows the mineral particles to attach to air bubbles and be recovered in the froth.

Quantitative Data Presentation

The performance of **dithiophosphoric acid** collectors is influenced by various factors including dosage, pH, and the specific mineralogy of the ore. The following tables summarize quantitative data from several studies, illustrating the effectiveness of different dithiophosphates in the flotation of various sulfide minerals.

Table 1: Performance of Diethyl Dithiophosphate (DTP) vs. Ethyl Xanthate on a Copper Sulfide Ore[6]

Collector	Dosage (mol/ton)	pH	Copper Recovery (%)	Copper Grade (%)
Diethyl Dithiophosphate (di-C ₂ -DTP)	0.0348	~9	~90	~15
Diethyl Dithiophosphate (di-C ₂ -DTP)	0.0695	~9	~92	~16
Ethyl Xanthate (C ₂ -X)	0.0348	~9	Not Specified	Not Specified
Ethyl Xanthate (C ₂ -X)	0.0695	~9	~85	~18
Ethyl Xanthate (C ₂ -X)	0.139	~9	~87	~17

Table 2: Flotation of Azurite with a Novel **Dithiophosphoric Acid** Compound (CDDP)[7]

Parameter	Value	Azurite Recovery (%)
pH	3	~45
5	~70	
7	80.40	
9	~78	
11	~75	
CDDP Concentration (mol/L) at pH 7	1×10^{-5}	~20
5×10^{-5}	~65	
1×10^{-4}	80.40	
3×10^{-4}	93.67	
1×10^{-3}	~94	

Table 3: Performance of Ammonium Dibutyl Dithiophosphate (ADD) in Copper Sulfide Ore Flotation with Slime[8]

ADD:Terpenic Oil Ratio	Copper Grade (%)	Copper Recovery (%)
5:1	17.7	89.1
1:1	20.8	89.4

Table 4: Performance of Dibutyl Dithiophosphate (DBD) and a DBD-SIBX Mixture on a Copper Ore[9]

Collector(s)	Ratio	Copper Grade (%)	Copper Recovery (%)
DBD	-	19.4	95.3
DBD + SIBX	3:1	24.7	96.3

Experimental Protocols

The following protocols describe standard laboratory procedures for evaluating the performance of **dithiophosphoric acid** collectors in the flotation of sulfide ores.

Protocol 1: Standard Laboratory Batch Flotation Test

This protocol outlines a typical procedure for a laboratory-scale batch flotation test.

1. Ore Preparation:

- Crush the ore sample to pass a 10-mesh sieve.[\[1\]](#)
- Take a representative sample (e.g., 1-2 kg) and grind it in a ball or rod mill with a specified volume of water to achieve the target particle size distribution (e.g., 70-80% passing 75 μm).
[\[1\]](#) The grinding time and media charge should be kept consistent for comparative tests.

2. Pulp Preparation:

- Transfer the ground slurry to a laboratory flotation cell of a suitable volume (e.g., 1.5 L or 3.0 L).
- Add water to bring the pulp to the desired density (e.g., 20-35% solids by weight).
- Allow the pulp to agitate for a few minutes to ensure homogeneity.

3. Reagent Conditioning:

- Measure the pH of the pulp and adjust it to the desired level using a pH regulator (e.g., lime, soda ash, or sulfuric acid). Allow the pulp to condition for a set time (e.g., 3 minutes) after pH adjustment.[\[10\]](#)
- Add the **dithiophosphoric acid** collector solution of a known concentration to the pulp. Condition the pulp with the collector for a specific duration (e.g., 3 minutes) to allow for adsorption onto the mineral surfaces.[\[10\]](#)
- Add a frother (e.g., MIBC or a glycol-based frother) to the pulp and condition for a shorter period (e.g., 1-2 minutes).[\[7\]](#)

4. Flotation:

- Open the air inlet valve to introduce air into the cell and initiate flotation. The airflow rate should be controlled and kept constant across tests.

- Collect the froth (concentrate) by scraping it from the lip of the cell at regular intervals (e.g., every 15-30 seconds) for a predetermined total flotation time (e.g., 8-15 minutes).^[10]
- It is common practice to collect the concentrate in separate timed fractions to assess flotation kinetics.

5. Sample Processing and Analysis:

- Filter, dry, and weigh the collected concentrate(s) and the remaining tailings.
- Analyze the dried samples for their elemental content (e.g., Cu, Pb, Zn, Fe) using appropriate analytical techniques (e.g., AAS, ICP-OES).
- Calculate the grade and recovery of the valuable minerals in the concentrate.

Protocol 2: Micro-flotation Test for Pure Minerals

This protocol is suitable for studying the flotation behavior of a specific mineral in the presence of a collector.

1. Mineral Preparation:

- Obtain a high-purity mineral sample.
- Grind the mineral sample to the desired particle size and screen it to obtain a narrow size fraction.
- Wash the sample with deionized water to remove fines and any surface contaminants.

2. Flotation Procedure:

- In a beaker, prepare a suspension of the pure mineral (e.g., 2 grams) in a known volume of deionized water (e.g., 100 mL).
- Adjust the pH of the suspension to the desired value.
- Transfer the suspension to a micro-flotation cell (e.g., a Hallimond tube).
- Add the collector solution and condition for a set time while agitating.
- Introduce purified gas (e.g., nitrogen) at a controlled flow rate for a specific duration to carry out flotation.
- Collect and dry both the floated and non-floated fractions.
- Calculate the recovery as the weight percentage of the floated mineral.

Visualizations

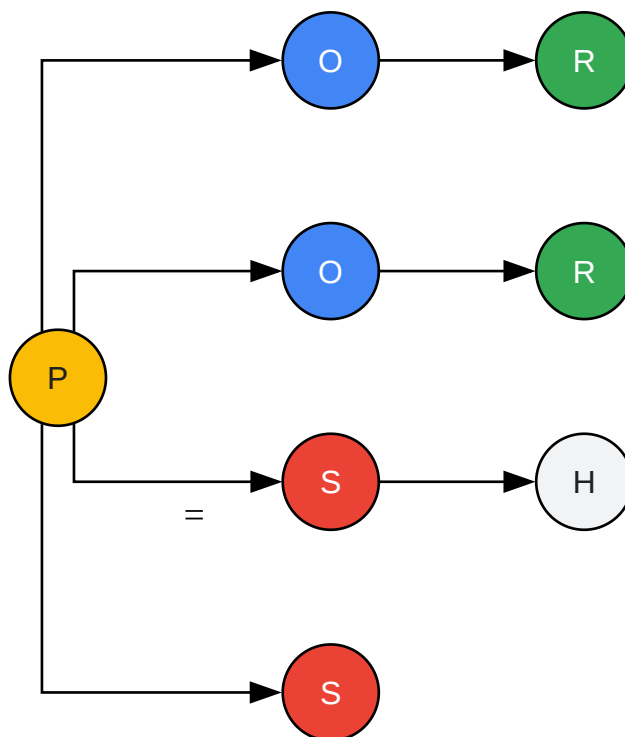


Figure 1: Generalized Structure of Dialkyl Dithiophosphoric Acid

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Caption: Generalized molecular structure of a dialkyl **dithiophosphoric acid**.

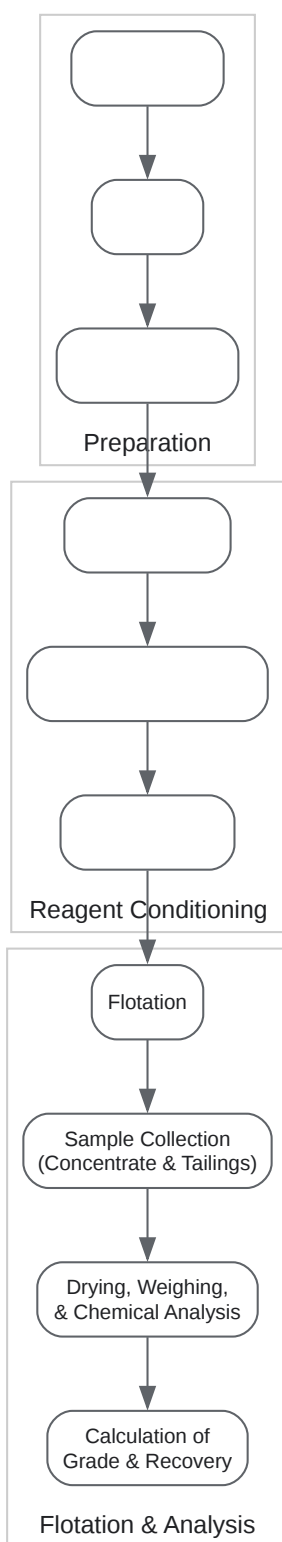


Figure 2: Workflow for Laboratory Batch Flotation Testing

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Caption: Standard workflow for a laboratory batch flotation experiment.

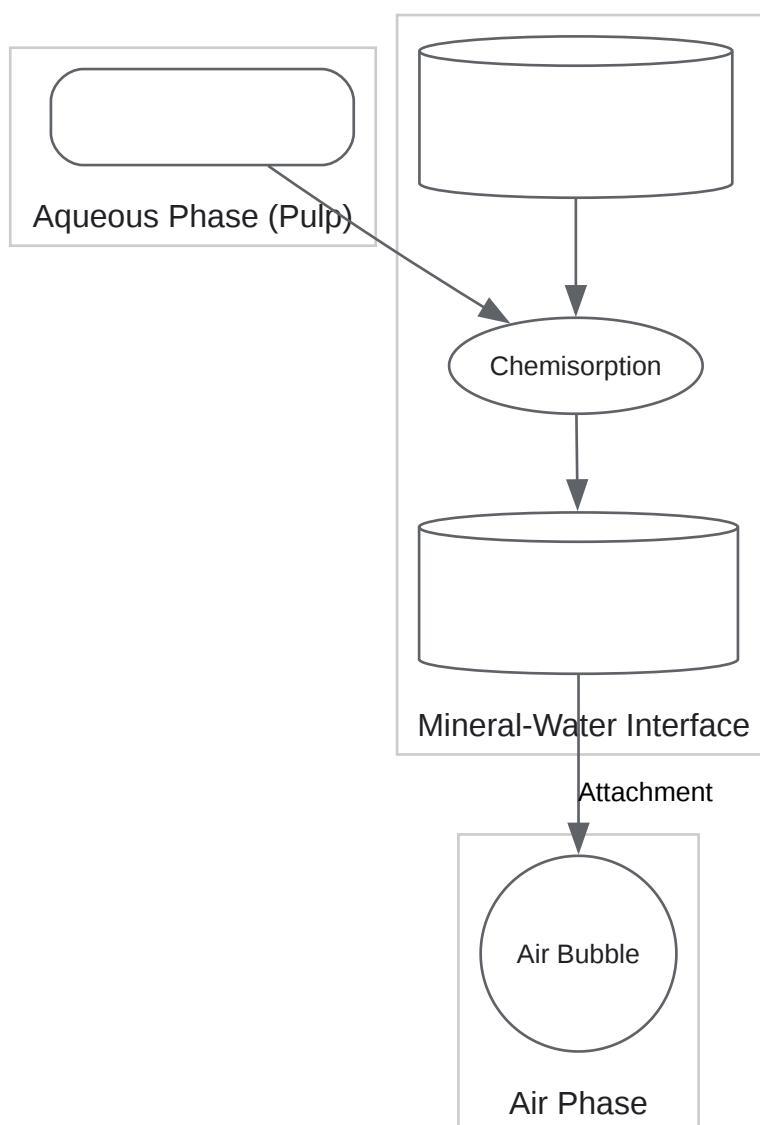


Figure 3: Adsorption Mechanism of Dithiophosphate on a Sulfide Mineral

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